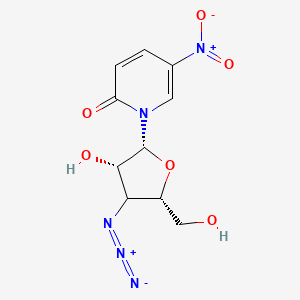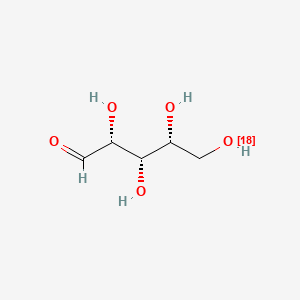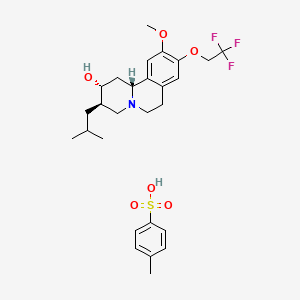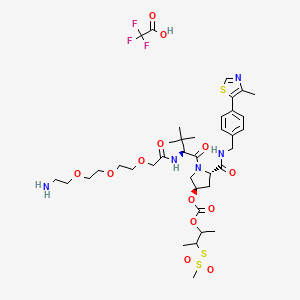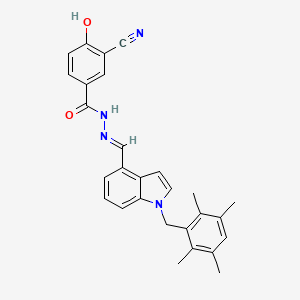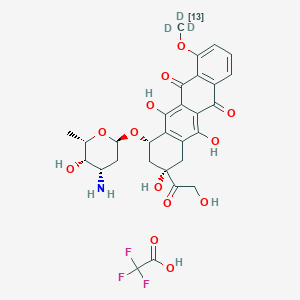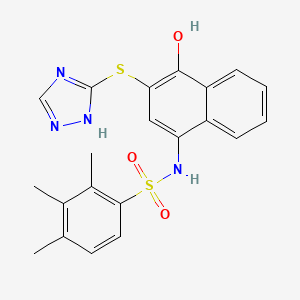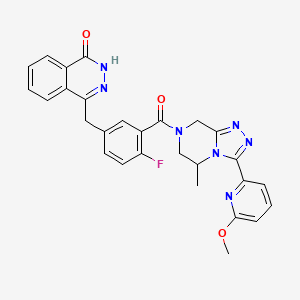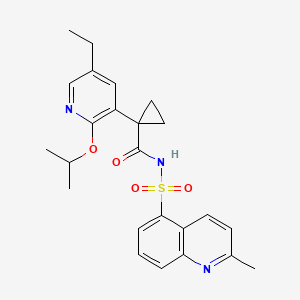
Zatonacaftor
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zatonacaftor is a modulator of the cystic fibrosis transmembrane regulator (CFTR) protein. It is primarily used in the research of cystic fibrosis, a genetic disorder that affects the lungs and digestive system. The molecular formula of this compound is C24H27N3O4S, and it has a molecular weight of 453.55 g/mol .
Métodos De Preparación
The synthesis of Zatonacaftor involves the preparation of substituted N-sulfonylcyclopropanecarboxamides. The synthetic route typically includes the following steps:
Formation of the cyclopropane ring: This step involves the cyclopropanation of an appropriate alkene using a diazo compound in the presence of a catalyst.
Sulfonylation: The cyclopropane intermediate is then sulfonylated using a sulfonyl chloride in the presence of a base.
Coupling with pyridine derivative: The sulfonylated cyclopropane is coupled with a pyridine derivative under suitable conditions to form the final product.
Análisis De Reacciones Químicas
Zatonacaftor undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Zatonacaftor is extensively used in scientific research, particularly in the study of cystic fibrosis. Its applications include:
Chemistry: this compound is used as a model compound to study the behavior of CFTR modulators and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the cellular mechanisms of CFTR modulation and its effects on ion transport.
Medicine: this compound is being studied for its potential therapeutic effects in treating cystic fibrosis and other diseases involving CFTR dysfunction.
Industry: While its industrial applications are limited, this compound is used in the development of new CFTR modulators and related compounds
Mecanismo De Acción
Zatonacaftor exerts its effects by modulating the CFTR protein, which is responsible for the transport of chloride and sodium ions across cell membranes. The compound helps correct the folding and presentation of the CFTR protein to the cell surface, thereby improving its function. This action is particularly beneficial for individuals with mutations in the CFTR gene, such as the F508del mutation .
Comparación Con Compuestos Similares
Zatonacaftor is often compared with other CFTR modulators, such as Tezacaftor and Ivacaftor. While all these compounds aim to improve CFTR function, this compound is unique in its specific molecular structure and mechanism of action. Similar compounds include:
Tezacaftor: Acts as a corrector to help the folding and presentation of the CFTR protein.
Ivacaftor: Enhances the gating function of the CFTR protein, allowing for better ion transport.
Elexacaftor: Works in combination with Tezacaftor and Ivacaftor to provide a more comprehensive treatment for cystic fibrosis
This compound’s uniqueness lies in its specific interaction with the CFTR protein, making it a valuable tool in cystic fibrosis research and potential therapy.
Propiedades
Número CAS |
2301945-38-8 |
|---|---|
Fórmula molecular |
C24H27N3O4S |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
1-(5-ethyl-2-propan-2-yloxypyridin-3-yl)-N-(2-methylquinolin-5-yl)sulfonylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C24H27N3O4S/c1-5-17-13-19(22(25-14-17)31-15(2)3)24(11-12-24)23(28)27-32(29,30)21-8-6-7-20-18(21)10-9-16(4)26-20/h6-10,13-15H,5,11-12H2,1-4H3,(H,27,28) |
Clave InChI |
GTTUAFLREAIAHI-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(N=C1)OC(C)C)C2(CC2)C(=O)NS(=O)(=O)C3=CC=CC4=C3C=CC(=N4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






